molecular formula C7H5FINO3 B6609030 1-fluoro-5-iodo-3-methoxy-2-nitrobenzene CAS No. 2385244-13-1

1-fluoro-5-iodo-3-methoxy-2-nitrobenzene

Cat. No.: B6609030
CAS No.: 2385244-13-1
M. Wt: 297.02 g/mol
InChI Key: UYSOWUDZTYYYFY-UHFFFAOYSA-N
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Description

1-Fluoro-5-iodo-3-methoxy-2-nitrobenzene is an aromatic compound with the molecular formula C7H5FINO3. This compound is characterized by the presence of fluorine, iodine, methoxy, and nitro functional groups attached to a benzene ring. It is a versatile chemical used in various scientific research fields due to its unique structural properties.

Preparation Methods

The synthesis of 1-fluoro-5-iodo-3-methoxy-2-nitrobenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common synthetic route includes:

    Nitration: Introduction of a nitro group to the benzene ring.

    Halogenation: Substitution of hydrogen atoms with halogens (fluorine and iodine) under specific conditions.

    Methoxylation: Introduction of a methoxy group through nucleophilic substitution reactions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Fluoro-5-iodo-3-methoxy-2-nitrobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in reactions where electrophiles replace hydrogen atoms on the benzene ring.

    Nucleophilic Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common reagents used in these reactions include halogens, nucleophiles, and reducing agents. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-5-iodo-3-methoxy-2-nitrobenzene is utilized in various scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: The compound is used in the study of biological pathways and interactions due to its unique functional groups.

    Medicine: It is explored for potential pharmaceutical applications, including drug development.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-fluoro-5-iodo-3-methoxy-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the halogens (fluorine and iodine) can form strong bonds with other atoms, influencing the compound’s reactivity and stability. The methoxy group can act as an electron-donating group, affecting the compound’s overall electronic properties.

Comparison with Similar Compounds

1-Fluoro-5-iodo-3-methoxy-2-nitrobenzene can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its functional groups and their combined effects on the compound’s properties and applications.

Properties

IUPAC Name

1-fluoro-5-iodo-3-methoxy-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FINO3/c1-13-6-3-4(9)2-5(8)7(6)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSOWUDZTYYYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)I)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FINO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.02 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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